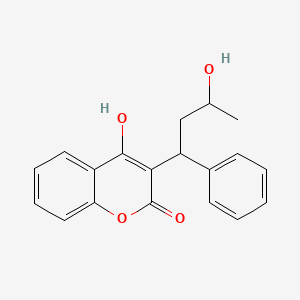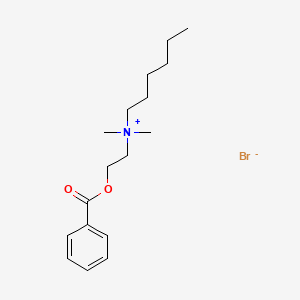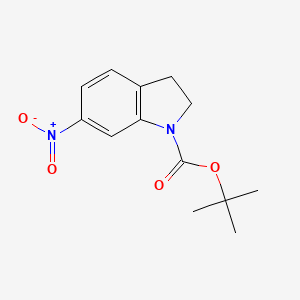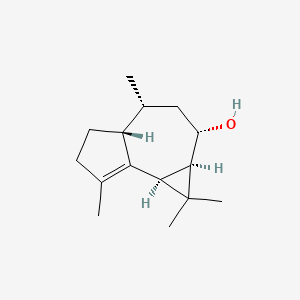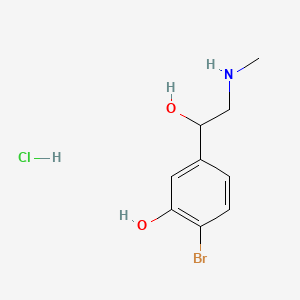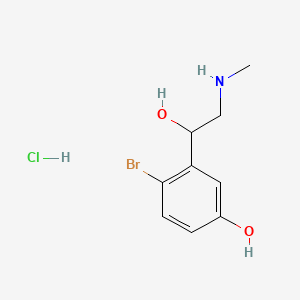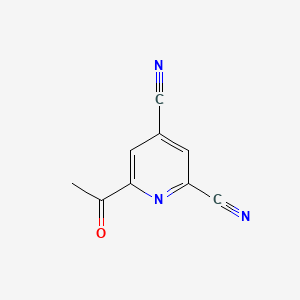
3-(Trifluoromethyl)benzyl-13C6 Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)benzyl-13C6 Bromide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl bromide structure, with six carbon atoms labeled with the isotope carbon-13. This compound is used in various scientific research applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzyl-13C6 Bromide typically involves the bromination of 3-(Trifluoromethyl)benzyl-13C6 alcohol. The reaction is carried out under controlled conditions using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM). The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound with high purity suitable for various applications.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)benzyl-13C6 Bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form 3-(Trifluoromethyl)benzyl-13C6 alcohol or aldehyde derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 3-(Trifluoromethyl)benzyl-13C6 hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives, such as 3-(Trifluoromethyl)benzyl-13C6 amines, thiols, and ethers.
Oxidation: 3-(Trifluoromethyl)benzyl-13C6 alcohols and aldehydes.
Reduction: 3-(Trifluoromethyl)benzyl-13C6 hydrocarbons.
科学研究应用
3-(Trifluoromethyl)benzyl-13C6 Bromide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the design of receptor agonists and antagonists.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Trifluoromethyl)benzyl-13C6 Bromide involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a suitable candidate for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzyl Bromide: Similar structure but without the carbon-13 labeling.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Bromide: Contains additional fluorine atoms on the benzyl ring.
3-(Trifluoromethyl)benzyl Chloride: Similar structure with a chloride group instead of bromide.
Uniqueness
3-(Trifluoromethyl)benzyl-13C6 Bromide is unique due to the presence of carbon-13 isotopes, which makes it valuable for isotopic labeling studies. This feature allows researchers to track the compound and its derivatives in complex biological and chemical systems, providing insights into reaction mechanisms and metabolic pathways.
属性
CAS 编号 |
1330185-44-8 |
|---|---|
分子式 |
C8H6BrF3 |
分子量 |
244.989 |
IUPAC 名称 |
1-(bromomethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI 键 |
MYYYZNVAUZVXBO-ZFJHNFROSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CBr |
同义词 |
1-(Bromomethyl)-3-(trifluoromethyl)benzene-13C6; α’-Bromo-α,α,α-trifluoro-m-_x000B_xylene-13C6; 3-(Bromomethyl)-1-(trifluoromethyl)benzene-13C6; 3-(Bromomethyl)benzotrifluoride-13C6; 3-(Trifluoromethyl)benzyl Bromide-13C6; m-(Trifluoromethyl)benzyl Bromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)
![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)
